Plk1 Inhibitory Potency: Aranorosinol A vs. Gymnastatin N
Aranorosinol A demonstrates a specific inhibitory effect against POLO-like kinase 1 (Plk1) in a high-throughput screening assay, yielding an IC50 of 118 μM. In the same study, the co-isolated gymnastatin N exhibited a 9-fold greater potency with an IC50 of 13 μM [1]. This identifies Aranorosinol A as a moderate-activity Plk1 inhibitor suitable for use as a comparative chemical probe or a scaffold for structural optimization, particularly when investigating the impact of the aranorosin spiro-framework on kinase binding.
| Evidence Dimension | POLO-like Kinase 1 (Plk1) Inhibition |
|---|---|
| Target Compound Data | IC50 = 118 μM |
| Comparator Or Baseline | Gymnastatin N (IC50 = 13 μM) |
| Quantified Difference | Aranorosinol A is 9.1-fold less potent than Gymnastatin N. |
| Conditions | High-throughput screening assay against Plk1 |
Why This Matters
This is the only known quantitative Plk1 inhibition data for Aranorosinol A, providing a unique benchmark for researchers studying kinase inhibitor profiles and SAR in this specific fungal polyketide class.
- [1] Amagata, T., Amagata, A., Tenney, K., Valeriote, F. A., Lobkovsky, E., Clardy, J., & Crews, P. (2004). Isolation and total synthesis of gymnastatin N, a POLO-like kinase 1 active constituent from the fungus Arachniotus punctatus. Tetrahedron, 60(50), 11619–11628. View Source
